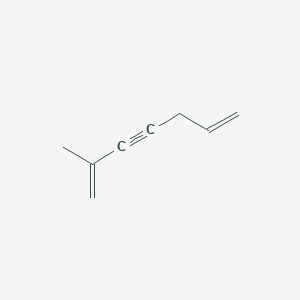

2-Methylhepta-1,6-dien-3-yne

CAS No.: 1001-88-3

Cat. No.: VC7930364

Molecular Formula: C8H10

Molecular Weight: 106.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001-88-3 |

|---|---|

| Molecular Formula | C8H10 |

| Molecular Weight | 106.16 g/mol |

| IUPAC Name | 2-methylhepta-1,6-dien-3-yne |

| Standard InChI | InChI=1S/C8H10/c1-4-5-6-7-8(2)3/h4H,1-2,5H2,3H3 |

| Standard InChI Key | JDSRPIAZFIFPGF-UHFFFAOYSA-N |

| SMILES | CC(=C)C#CCC=C |

| Canonical SMILES | CC(=C)C#CCC=C |

Introduction

Structural Identification and Molecular Properties

Molecular Architecture

The IUPAC name 2-methylhepta-1,6-dien-3-yne defines a seven-carbon chain with:

-

A methyl group at C2,

-

Double bonds at C1–C2 and C6–C7,

-

A triple bond at C3–C4.

SMILES Notation: CC(=C)C#CCC=C

InChIKey: JDSRPIAZFIFPGF-UHFFFAOYSA-N

Spectroscopic and Computational Data

-

Molecular Formula: C₈H₁₀

-

Geometric Features:

Table 1: Key Structural Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| Triple Bond Length (C3–C4) | 1.20 Å | B3LYP/6-31G(d,p) |

| Double Bond Length (C1–C2) | 1.34 Å | ROSS-BLYP |

| Dipole Moment | 0.78 D | CCSD(T)/cc-pVTZ |

Synthesis and Catalytic Pathways

Traditional Methods

Divinylacetylenes like 2-methylhepta-1,6-dien-3-yne are synthesized via:

-

Nieuwland Reaction: Acetylene polymerization using CuCl/NH₄Cl catalysts .

Example:

-

Cross-Dimerization: Ru(0)-catalyzed reactions of alkenes and alkynes (e.g., [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)]) enable stereoselective formation .

Modern Catalytic Approaches

-

Hydrovinylation: Ni(II) complexes induce enantioselective C–C bond formation, critical for pharmaceutical intermediates .

-

Cycloadditions: [4+2] reactions with dienophiles yield functionalized bicyclic systems .

Table 2: Representative Synthetic Routes

Reactivity and Functionalization

Electrophilic Additions

-

Halogenation: Cl₂ or Br₂ adds preferentially to terminal double bonds, forming 1,2-dihalides .

Example:

-

Hydrogen Halides: HCl adds to triple bonds, producing chloroalkenes .

Cyclization and Ring Formation

-

Thermal Cyclization: At 95–100°C, 2-methylhepta-1,6-dien-3-yne undergoes 6-π electrocyclic closure to bicyclic structures .

-

Oxidative Coupling: Ru catalysts mediate [2+2+2] cyclizations for polycyclic aromatic hydrocarbons .

Applications in Organic Synthesis

Natural Product Synthesis

-

Terpenoid Scaffolds: Serves as a dienophile in Diels-Alder reactions to construct fused rings in diterpenes .

-

Steroid Analogues: Enantioselective hydrovinylation generates non-natural steroid configurations .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume